![molecular formula C20H26N6O4S B2739017 ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 921579-00-2](/img/structure/B2739017.png)
ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H26N6O4S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine core linked to an imidazo[2,1-c][1,2,4]triazole moiety and a methoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.
Table 1: Structural Formula and Key Features
Feature | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₃₁N₅O₄S |
Molecular Weight | 385.55 g/mol |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing imidazo[2,1-c][1,2,4]triazole structures. These compounds exhibit significant activity against various bacterial strains.
Case Study: A derivative of imidazo[2,1-c][1,2,4]triazole demonstrated an IC50 value of 2.32 mM against Mycobacterium tuberculosis with minimal cytotoxicity towards human lung fibroblasts (MRC-5) at concentrations above 128 mM .
Anticonvulsant Activity
The anticonvulsant properties of similar triazole derivatives have been explored using animal models. Compounds with structural similarities to this compound have shown promise in reducing seizure frequency.
Research Findings: In a picrotoxin-induced convulsion model, certain derivatives exhibited median effective doses (ED50) significantly lower than traditional anticonvulsants .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit specific cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the imidazo[2,1-c][1,2,4]triazole ring enhance cytotoxic effects.
Example: A related compound showed IC50 values less than those of doxorubicin against Jurkat and A-431 cancer cell lines . The presence of electron-donating groups in the aromatic rings was found to be crucial for enhancing activity.
The biological activity of this compound is hypothesized to involve interactions with enzyme targets or receptors within cells. The imidazo[2,1-c][1,2,4]triazole moiety may facilitate binding to active sites of enzymes involved in metabolic pathways or signal transduction.
Mechanism | Description |
---|---|
Enzyme Inhibition | Compounds may inhibit enzymes critical for cell proliferation or survival. |
Receptor Modulation | Potential interaction with neurotransmitter receptors affecting neuronal excitability. |
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate exhibit promising anticancer activities. For instance, studies on related imidazole and triazole derivatives have shown potent inhibition against various cancer cell lines. A notable study demonstrated that modifications of imidazole-based compounds led to significant cytotoxic effects against lung and breast cancer cell lines with IC50 values ranging from 2.56 to 14.50 μM for different derivatives .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific proteins critical for cancer cell proliferation. For example, the inhibition of the DDX3 helicase has been linked to the anticancer activity of certain synthesized compounds . The structural features of this compound may allow it to interact similarly with target proteins.
Synthesis and Derivative Development
Synthesis Pathways
The synthesis of this compound can be achieved through multi-step organic reactions involving the formation of piperazine and imidazole derivatives. The synthesis often includes steps such as alkylation and cyclization under controlled conditions to yield the desired compound efficiently .
Derivative Studies
The exploration of derivatives based on this compound is crucial for enhancing biological activity and selectivity. For instance, studies on related structures have shown that varying substituents at specific positions can significantly alter their pharmacological profiles. Compounds derived from piperazine and imidazole frameworks have been reported to possess antibacterial and antifungal properties alongside their anticancer activities .
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study focusing on imidazole derivatives similar to this compound, researchers synthesized a library of compounds and evaluated their cytotoxicity against various cancer cell lines including MCF-7 and NCI-H460. Among these compounds, some exhibited IC50 values lower than 5 μM, indicating strong potential for further development as anticancer agents .
Case Study 2: Synthesis and Characterization
Another investigation highlighted the synthesis of triazole-piperazine conjugates that demonstrated significant apoptosis-inducing capabilities in cancer cells. The study utilized techniques such as NMR spectroscopy and mass spectrometry for characterization and confirmed the biological activity through apoptosis assays . These findings support the notion that structural modifications in compounds like this compound could lead to enhanced therapeutic efficacy.
特性
IUPAC Name |
ethyl 4-[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-3-30-20(28)24-10-8-23(9-11-24)17(27)14-31-19-22-21-18-25(12-13-26(18)19)15-4-6-16(29-2)7-5-15/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVWUFWBAMXLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。